

Repandiol: A Comprehensive Technical Review of a Cytotoxic Diepoxide

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Compound of Interest

Compound Name: *Repandiol*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Repandiol, a novel diepoxide first isolated in 1992 from the edible mushroom *Hydnus repandum*, has demonstrated significant cytotoxic activity against a range of cancer cell lines. This technical guide provides a comprehensive review of the existing literature on **Repandiol**, detailing its historical context, chemical properties, and biological activity. Special emphasis is placed on its potent cytotoxicity, with available quantitative data summarized for comparative analysis. This document also outlines the experimental protocols for its isolation and synthesis, and explores its potential mechanism of action as a bifunctional alkylating agent, including relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development.

Introduction and Historical Context

Repandiol was first discovered and characterized in 1992 by a team of researchers at the Faculty of Pharmaceutical Sciences, Tohoku University, in Sendai, Japan.^{[1][2][3]} The compound was isolated from the fruit bodies of the mushrooms *Hydnus repandum* and *H. repandum* var. *album*, commonly known as the hedgehog or sweet tooth mushroom.^{[1][2][3]} The discovery was significant due to the compound's potent cytotoxic effects against various tumor cells, suggesting its potential as a novel anticancer agent.^{[1][2]}

The chemical structure of **Repandiol** was elucidated as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol based on spectroscopic analysis, and its structure was later confirmed through the synthesis of optically active **Repandiol**.^{[1][2][3]}

Chemical Properties and Synthesis

Repandiol is a C10 acetylenic diepoxide with a symmetrical structure. The presence of two epoxide rings and a conjugated diyne system are key features of its chemical architecture.

Chemical Structure:

Figure 1: Chemical structure of **Repandiol**.

While the full detailed protocol for the original synthesis of **Repandiol** is not readily available in publicly accessible literature, the 1992 publication by Takahashi et al. confirms that the structure was verified through the synthesis of optically active **Repandiol**.^{[1][2][3]} The synthesis of similar cytotoxic acetylenic diepoxides often involves stereoselective epoxidation of a corresponding diol precursor.

Biological Activity and Cytotoxicity

Repandiol has demonstrated potent cytotoxic activity against a variety of murine and human cancer cell lines.^[4]

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for **Repandiol** against various cancer cell lines.

Cell Line	Cancer Type	IC50 (µg/mL)	Reference
Murine and Human Cancer Cell Lines	Various	0.30 - 1.88	[4]

Note: The specific cell lines tested within this range were not detailed in the available secondary source.

Mechanism of Action

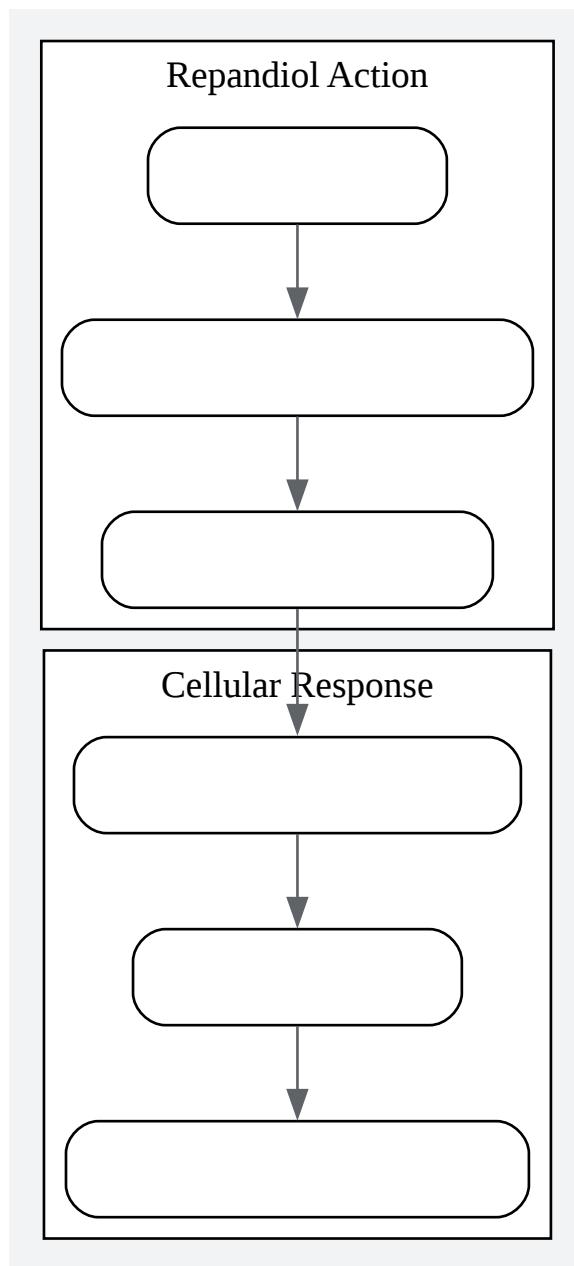
It has been suggested that **Repandiol** may act as a bifunctional alkylating agent.[\[4\]](#)

Bifunctional Alkylating Agents: A Proposed Mechanism for Repandiol

Bifunctional alkylating agents are highly reactive molecules that can form covalent bonds with two separate nucleophilic sites on macromolecules, most notably DNA.[\[1\]](#)[\[5\]](#) This cross-linking of DNA is a primary mechanism of their cytotoxic action.[\[1\]](#)

The proposed mechanism for **Repandiol** involves the following steps:

- DNA Adduct Formation: The epoxide rings of **Repandiol** are susceptible to nucleophilic attack by the nitrogen and oxygen atoms on DNA bases, particularly the N7 position of guanine.[\[1\]](#)
- Interstrand Cross-linking: As a bifunctional agent, one **Repandiol** molecule can react with two different DNA strands, forming an interstrand cross-link.[\[1\]](#)[\[5\]](#)[\[6\]](#) This prevents the separation of the DNA strands, which is essential for DNA replication and transcription.[\[6\]](#)
- Cell Cycle Arrest and Apoptosis: The formation of DNA cross-links triggers cellular DNA damage response pathways.[\[1\]](#)[\[5\]](#) This can lead to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[\[1\]](#) If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[\[5\]](#)

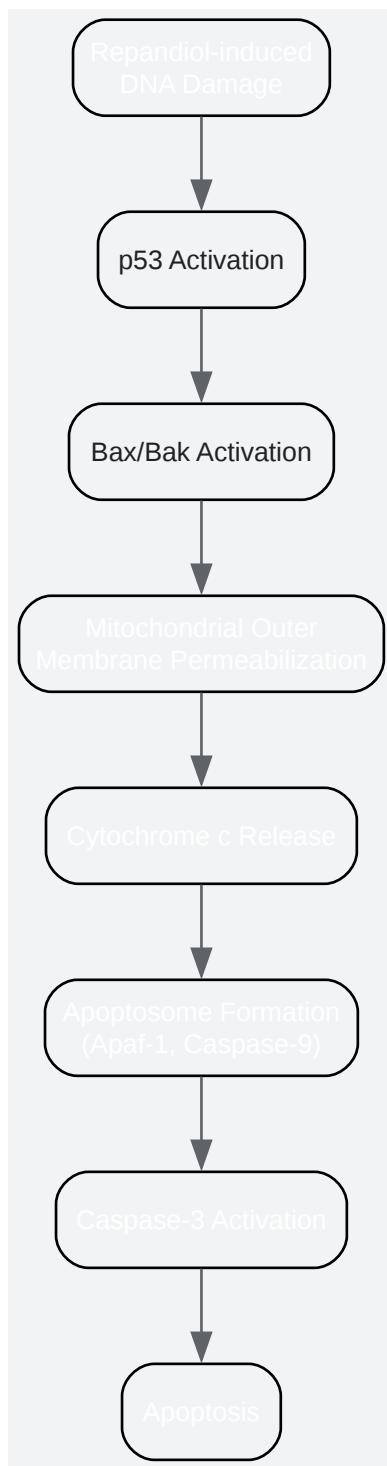


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Figure 2: Proposed mechanism of action for **Repandiol**.

Apoptosis Signaling Pathway

The induction of apoptosis by DNA damaging agents like bifunctional alkylating agents typically involves the intrinsic (mitochondrial) pathway. While specific studies on **Repandiol**'s effect on apoptotic pathways are lacking, a general model can be proposed.



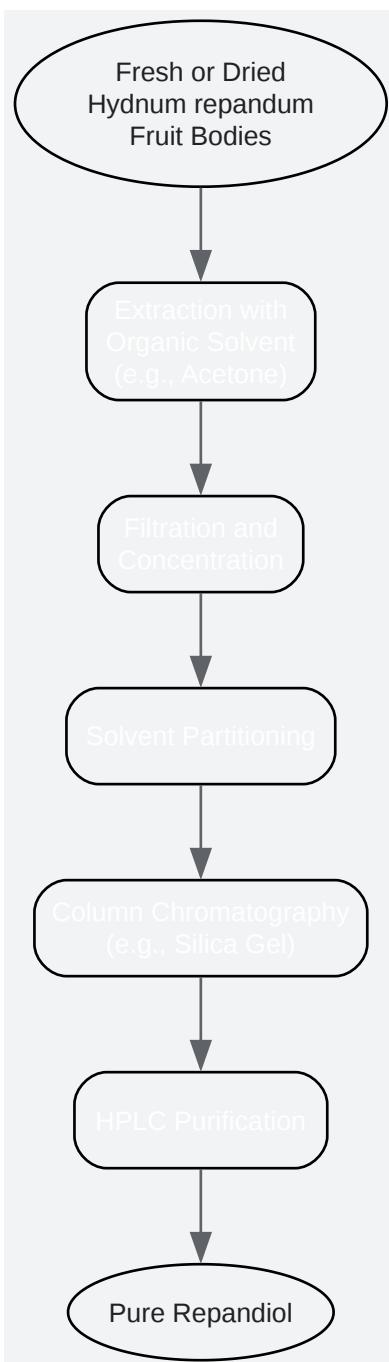
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Figure 3: Putative intrinsic apoptosis pathway induced by **Repandiol**.

Experimental Protocols

Isolation of Repandiol from *Hydnum repandum*

The following is a generalized protocol based on typical methods for isolating secondary metabolites from mushrooms. The specific details from the original 1992 publication are not fully available.



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Figure 4: General workflow for the isolation of **Repandiol**.

Methodology:

- Extraction: The air-dried and powdered fruit bodies of *Hydnus repandum* are extracted with a suitable organic solvent, such as acetone, at room temperature.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- Chromatography: The active fractions are further purified using column chromatography, typically on silica gel, with a gradient of solvents.
- Final Purification: Final purification to obtain pure **Repandiol** is often achieved using high-performance liquid chromatography (HPLC).

Preclinical and Clinical Development Status

To date, there is no publicly available information on any preclinical in vivo studies or clinical trials involving **Repandiol**. The research appears to be in the early, exploratory phase, focusing on its isolation, characterization, and in vitro cytotoxic activity.

Future Perspectives and Conclusion

Repandiol represents a promising natural product with potent cytotoxic activity. Its unique chemical structure, featuring two epoxide rings and a diyne system, makes it an interesting candidate for further investigation as an anticancer agent. The proposed mechanism of action as a bifunctional alkylating agent provides a solid foundation for future studies.

Key areas for future research include:

- Detailed Mechanistic Studies: Elucidation of the precise molecular targets of **Repandiol** and confirmation of its DNA cross-linking activity.

- Signaling Pathway Analysis: In-depth investigation of the specific apoptotic pathways activated by **Repandiol** in different cancer cell types.
- In Vivo Efficacy and Toxicity: Evaluation of the antitumor activity and safety profile of **Repandiol** in preclinical animal models.
- Structure-Activity Relationship (SAR) Studies: Synthesis of **Repandiol** analogs to optimize its cytotoxic activity and pharmacokinetic properties.

In conclusion, while research on **Repandiol** is still in its nascent stages, the available data strongly suggest that it is a molecule with significant potential that warrants further exploration in the quest for novel cancer therapeutics. This technical guide provides a consolidated overview of the current knowledge to facilitate and inspire future research endeavors.

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